molecular formula C34H34ClN3O5 B1662870 Elacridar hydrochloride CAS No. 143851-98-3

Elacridar hydrochloride

Cat. No.: B1662870
CAS No.: 143851-98-3
M. Wt: 600.1 g/mol
InChI Key: IQOJZZHRYSSFJM-UHFFFAOYSA-N
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Description

Elacridar hydrochloride is a potent inhibitor of permeability glycoprotein (P-glycoprotein) and breast cancer resistance protein. It is primarily used as an oral bioenhancer to target multiple drug resistance in tumors. The compound has shown promise in increasing the bioavailability of co-administered drugs by inhibiting efflux mechanisms that reduce drug absorption .

Scientific Research Applications

Elacridar hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Elacridar hydrochloride primarily targets two proteins: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) . These proteins are part of the ATP-binding cassette (ABC) transporter family, which play a crucial role in multidrug resistance in tumors .

Mode of Action

Elacridar functions by inhibiting P-glycoprotein, an ATP-dependent efflux pump with broad substrate specificity . This inhibition results in an increased bioavailability of coadministered drugs . It also inhibits BCRP, which is suggested to be one of the chemo-sensitivity determinants of certain drugs in specific cell lines .

Biochemical Pathways

The primary biochemical pathway affected by Elacridar is the efflux mechanism mediated by P-gp . By inhibiting P-gp, Elacridar prevents the efflux of cytotoxic anti-tumor drugs from cells, thereby increasing their intracellular concentrations .

Pharmacokinetics

It is known that elacridar increases the bioavailability of coadministered drugs by inhibiting p-gp .

Result of Action

The molecular effect of Elacridar is the inhibition of P-gp and BCRP, which leads to an increase in the intracellular concentrations of coadministered drugs . This can enhance the efficacy of these drugs, particularly in the context of cancer treatment where these transporters often contribute to multidrug resistance .

Action Environment

The action of Elacridar can be influenced by the expression levels of P-gp and BCRP in the local environment . For instance, in cancer cells where these proteins are overexpressed, Elacridar can be particularly effective in enhancing the efficacy of coadministered drugs .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Elacridar hydrochloride . It is recommended to use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elacridar hydrochloride can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and lyophilization are employed to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Elacridar hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .

Comparison with Similar Compounds

    Tariquidar: Another potent inhibitor of permeability glycoprotein, used in similar applications.

    Zosuquidar: A third-generation permeability glycoprotein inhibitor with comparable properties.

    Laniquidar: Known for its ability to inhibit permeability glycoprotein and enhance drug bioavailability.

Uniqueness of Elacridar Hydrochloride: this compound stands out due to its dual inhibition of permeability glycoprotein and breast cancer resistance protein, making it a versatile tool in overcoming drug resistance. Its ability to enhance the bioavailability of a wide range of drugs further adds to its uniqueness .

Properties

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOJZZHRYSSFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932123
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143851-98-3, 178436-75-4
Record name Elacridar hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GF 120918A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELACRIDAR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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